molecular formula C16H12F2N4 B4729368 7-(difluoromethyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

7-(difluoromethyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No. B4729368
M. Wt: 298.29 g/mol
InChI Key: DXJGYPCQNCYGHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(difluoromethyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as 'DFMPP' and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DFMPP involves its binding to the serotonin receptor subtype 5-HT2C. This results in the activation of the receptor, which leads to the release of neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
DFMPP has been found to have a significant effect on the central nervous system. It has been shown to increase the release of dopamine and norepinephrine, which are neurotransmitters that play a role in mood regulation. It has also been found to increase the release of prolactin, which is a hormone that plays a role in lactation and reproduction.

Advantages and Limitations for Lab Experiments

DFMPP has several advantages for use in lab experiments. It has a high potency and selectivity for the serotonin receptor subtype 5-HT2C, which makes it a useful tool for studying this receptor. However, one limitation of DFMPP is that it has a short half-life, which can make it difficult to use in long-term experiments.

Future Directions

1. Further studies are needed to understand the role of DFMPP in the regulation of mood and anxiety.
2. The potential use of DFMPP in the treatment of depression and anxiety should be explored.
3. The role of DFMPP in the regulation of prolactin release should be further studied.
4. The development of new compounds based on the structure of DFMPP should be explored.
5. The use of DFMPP in the study of other neurotransmitter systems should be investigated.
6. The potential use of DFMPP as a diagnostic tool for serotonin receptor subtype 5-HT2C-related disorders should be explored.
7. The potential use of DFMPP in the study of other physiological systems should be investigated.

Scientific Research Applications

DFMPP has been studied for its potential applications in various fields. It has been found to have a significant effect on the central nervous system and has been used in the study of neurotransmitter systems. It has also been studied for its potential use in the treatment of anxiety and depression.

properties

IUPAC Name

7-(difluoromethyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N4/c1-2-10-3-5-11(6-4-10)13-7-14(15(17)18)22-16(21-13)12(8-19)9-20-22/h3-7,9,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJGYPCQNCYGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(difluoromethyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
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7-(difluoromethyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile
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7-(difluoromethyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

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